molecular formula C16H11F2N3OS B2732771 2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392244-64-3

2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2732771
CAS No.: 392244-64-3
M. Wt: 331.34
InChI Key: MXTZNVASBVUJQP-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzamide ring, a 4-methylphenyl group attached to the 1,3,4-thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Preparation of 2,6-difluorobenzoic acid: This can be achieved by the fluorination of benzoic acid using suitable fluorinating agents.

    Formation of 2,6-difluorobenzoyl chloride: The 2,6-difluorobenzoic acid is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Synthesis of 5-(4-methylphenyl)-1,3,4-thiadiazole-2-amine: This intermediate is prepared by the reaction of 4-methylbenzenesulfonyl hydrazide with thiocarbonyl diimidazole.

    Coupling Reaction: The final step involves the coupling of 2,6-difluorobenzoyl chloride with 5-(4-methylphenyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution Products: Derivatives with different substituents on the benzamide ring.

    Oxidation Products: Oxidized forms of the thiadiazole ring.

    Reduction Products: Reduced forms of the thiadiazole ring.

    Coupling Products: Complex molecules formed by coupling with other aromatic compounds.

Scientific Research Applications

2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with its pharmacological effects.

    Industrial Applications: The compound is explored for its use in the synthesis of other valuable chemical intermediates and final products.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory, microbial, or cancer-related pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or apoptosis pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-(4-methylphenyl)benzamide
  • 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide
  • 2,6-difluoro-4-hydroxybenzonitrile

Uniqueness

2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.

Properties

IUPAC Name

2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c1-9-5-7-10(8-6-9)15-20-21-16(23-15)19-14(22)13-11(17)3-2-4-12(13)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTZNVASBVUJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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